molecular formula C15H13F3N4O2 B10925153 N,N-dimethyl-2-[2-oxo-4-(trifluoromethyl)pyrimido[1,2-a]benzimidazol-1(2H)-yl]acetamide

N,N-dimethyl-2-[2-oxo-4-(trifluoromethyl)pyrimido[1,2-a]benzimidazol-1(2H)-yl]acetamide

Cat. No.: B10925153
M. Wt: 338.28 g/mol
InChI Key: DEDIBBHCZYXWDE-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-[2-oxo-4-(trifluoromethyl)pyrimido[1,2-a]benzimidazol-1(2H)-yl]acetamide is a complex heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the trifluoromethyl group and the pyrimido[1,2-a]benzimidazole core makes this compound particularly interesting for medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-[2-oxo-4-(trifluoromethyl)pyrimido[1,2-a]benzimidazol-1(2H)-yl]acetamide typically involves the annulation of substituted benzimidazoles with bifunctional synthetic equivalents. The reaction conditions are determined by the nature of the bifunctional equivalents used .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-[2-oxo-4-(trifluoromethyl)pyrimido[1,2-a]benzimidazol-1(2H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N,N-dimethyl-2-[2-oxo-4-(trifluoromethyl)pyrimido[1,2-a]benzimidazol-1(2H)-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-[2-oxo-4-(trifluoromethyl)pyrimido[1,2-a]benzimidazol-1(2H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimido[1,2-a]benzimidazoles and related heterocyclic structures, such as:

Uniqueness

N,N-dimethyl-2-[2-oxo-4-(trifluoromethyl)pyrimido[1,2-a]benzimidazol-1(2H)-yl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for medicinal chemistry research.

Properties

Molecular Formula

C15H13F3N4O2

Molecular Weight

338.28 g/mol

IUPAC Name

N,N-dimethyl-2-[2-oxo-4-(trifluoromethyl)pyrimido[1,2-a]benzimidazol-1-yl]acetamide

InChI

InChI=1S/C15H13F3N4O2/c1-20(2)13(24)8-21-12(23)7-11(15(16,17)18)22-10-6-4-3-5-9(10)19-14(21)22/h3-7H,8H2,1-2H3

InChI Key

DEDIBBHCZYXWDE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CN1C(=O)C=C(N2C1=NC3=CC=CC=C32)C(F)(F)F

Origin of Product

United States

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